2-Senecioyl-4-vinylphenol
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Overview
Description
2-Senecioyl-4-vinylphenol is a chemical compound with the molecular formula C13H14O2. It is a phenolic compound that has been identified in various plant species, including Eupatorium betonicaeforme . This compound is known for its potential biological activities, including larvicidal effects against Aedes aegypti larvae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Senecioyl-4-vinylphenol can be achieved through various synthetic routes. One common method involves the acetylation of poly(4-vinylphenol) using acetyl chloride and anhydrous aluminum trichloride in carbon disulfide . The acetylation process can also be carried out in a mixture of 1,2-dichloroethane and nitrobenzene . The extent of acetylation is typically estimated using 1H NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same acetylation methods described above, with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Senecioyl-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as peracetic acid in chloroform.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid in chloroform is commonly used for oxidation reactions.
Substitution Reagents: Various electrophiles can react with the phenolic hydroxyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracetic acid can yield poly(4-acetoxystyrene) .
Scientific Research Applications
2-Senecioyl-4-vinylphenol has several scientific research applications, including:
Chemistry: It is used in the synthesis of polyaromatic compounds and as a precursor for various polymeric materials.
Medicine: Research has indicated its potential anti-inflammatory, analgesic, and antipyretic properties.
Industry: It is used in the preparation of high-resolution imaging materials and photoresists.
Mechanism of Action
The mechanism of action of 2-Senecioyl-4-vinylphenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the expression of pro-inflammatory mediators such as prostaglandins and inflammatory cytokines . Additionally, it affects the expression and activity of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are involved in extracellular matrix degradation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-vinylphenol: Known for its anti-inflammatory potential.
4-Vinylphenol: Exhibits anti-cancer activities by targeting metastasis and stemness features in cancer cells.
Uniqueness
2-Senecioyl-4-vinylphenol is unique due to its specific structural features and biological activities. Unlike 2-methoxy-4-vinylphenol, which primarily exhibits anti-inflammatory properties, this compound has a broader range of applications, including larvicidal and anti-inflammatory effects .
Properties
CAS No. |
78916-38-8 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(5-ethenyl-2-hydroxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-4-10-5-6-12(14)11(8-10)13(15)7-9(2)3/h4-8,14H,1H2,2-3H3 |
InChI Key |
UJIZCWIVJDTVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=C(C=CC(=C1)C=C)O)C |
Origin of Product |
United States |
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